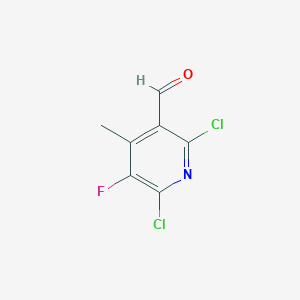
2,6-Dichloro-5-fluoro-4-methylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-5-fluoro-4-methylnicotinaldehyde is an organic compound with the molecular formula C₇H₄Cl₂FNO It is a derivative of nicotinaldehyde, characterized by the presence of chlorine, fluorine, and methyl groups on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-5-fluoro-4-methylnicotinaldehyde typically involves multi-step organic reactions. One common method includes the halogenation of 4-methylnicotinaldehyde, followed by fluorination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Fluorination: The fluorine atom can be introduced using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-5-fluoro-4-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2,6-Dichloro-5-fluoro-4-methylnicotinic acid.
Reduction: 2,6-Dichloro-5-fluoro-4-methyl-1-nicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dichloro-5-fluoro-4-methylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-5-fluoro-4-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The presence of chlorine and fluorine atoms may enhance its reactivity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-methylnicotinaldehyde
- 2,6-Dichloro-5-fluoro-4-methylnicotinic acid
- 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
Uniqueness
2,6-Dichloro-5-fluoro-4-methylnicotinaldehyde is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the nicotinaldehyde scaffold. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H4Cl2FNO |
|---|---|
Molecular Weight |
208.01 g/mol |
IUPAC Name |
2,6-dichloro-5-fluoro-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H4Cl2FNO/c1-3-4(2-12)6(8)11-7(9)5(3)10/h2H,1H3 |
InChI Key |
QQIIFJPZBQPNIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1F)Cl)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13672477.png)



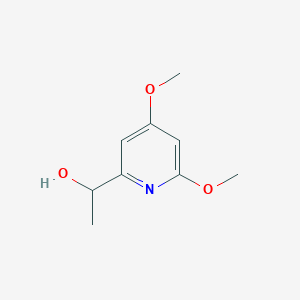


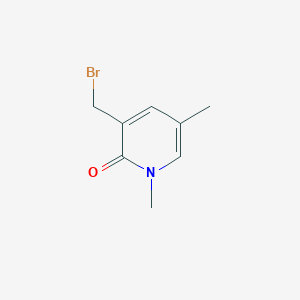
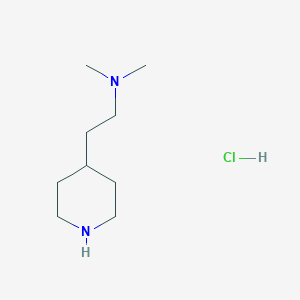
![7-Nitrospiro[isochromane-3,4'-piperidin]-1-one](/img/structure/B13672529.png)
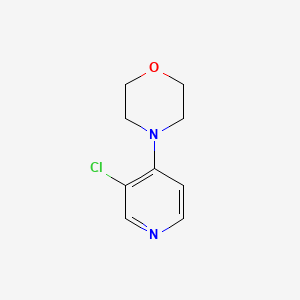

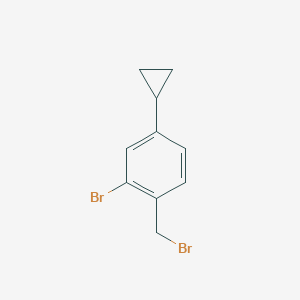
![[5-(tert-Butyl)-4-methyl-2-thiazolyl]methanol](/img/structure/B13672551.png)
